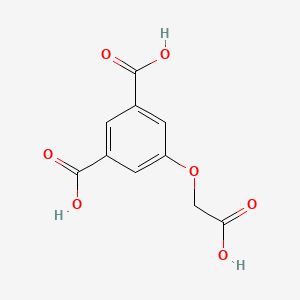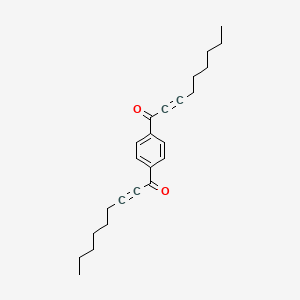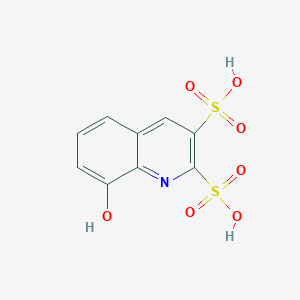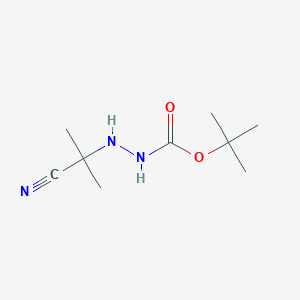
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- is a derivative of benzenedicarboxylic acid. This compound is known for its unique structural properties, which make it a valuable ligand in the formation of metal-organic frameworks (MOFs). These frameworks have various applications in fields such as catalysis, gas storage, and environmental sensing .
準備方法
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- typically involves hydrothermal or solvothermal methods. One common approach is to react 1,3,5-tris(carboxymethoxy)benzene acid with metal ions such as cadmium (Cd) or zinc (Zn) under controlled temperature and pressure conditions . The reaction conditions often include the use of solvents like water or ethanol and may require the presence of additional ligands such as 2,2’-bipyridine .
化学反応の分析
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in catalysis.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The carboxymethoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- has several scientific research applications:
作用機序
The mechanism by which 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in environmental sensing, the compound forms complexes that can quench the fluorescence of certain pollutants, allowing for their detection .
類似化合物との比較
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- can be compared to other similar compounds such as:
1,3,5-Tris(carboxymethoxy)benzene acid: This compound has a similar structure but with three carboxymethoxy groups, making it more versatile in forming complex frameworks.
3,4,5-Tris(carboxymethoxy)benzoic acid: Another similar compound used in the synthesis of MOFs, but with different substitution patterns on the benzene ring.
The uniqueness of 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- lies in its specific substitution pattern, which provides distinct properties and applications compared to its analogs .
特性
CAS番号 |
643074-77-5 |
|---|---|
分子式 |
C10H8O7 |
分子量 |
240.17 g/mol |
IUPAC名 |
5-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
InChIキー |
AQUNNWMTMHAKOK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)OCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)


![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)

![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)

![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)

